6-(4-Methyl-piperazin-1-yl)-pyridin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-12-5-7-13(8-6-12)9-3-2-4-10(14)11-9/h2-4H,5-8H2,1H3,(H,11,14) |
InChI Key |
ITTKUWLVZNLFGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Strategies
Established Synthetic Pathways to 6-(4-Methyl-piperazin-1-yl)-pyridin-2-ol and Cognate Pyridine-Piperazine Derivatives
The construction of the core 6-(piperazin-1-yl)-pyridin-2-ol structure and its analogues predominantly relies on well-established reactions that form the crucial carbon-nitrogen bond between the pyridine (B92270) and piperazine (B1678402) rings. The most common and direct approach is the Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov This pathway typically involves the reaction of an electron-deficient di-substituted pyridine, often a dihalopyridine or a halo-nitropyridine, with 1-methylpiperazine (B117243) or a related piperazine derivative.
Another established route involves multi-step sequences where a precursor pyridine is first functionalized, followed by the introduction of the piperazine moiety. For instance, a pyridine ring can be activated with a nitro group, which facilitates the subsequent nucleophilic substitution of a leaving group (like a halide) at an adjacent position. nih.gov The nitro group can later be reduced to an amine and further modified, showcasing the versatility of these established pathways. The choice of starting materials and reaction sequence allows for controlled regiochemistry and the introduction of various substituents on the pyridine core.
| Reaction Type | Pyridine Starting Material | Piperazine Reagent | Key Features | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Dichloropyridine (B45657) or 2-Bromo-6-fluoropyridine | 1-Methylpiperazine | Direct formation of the C-N bond. Often requires elevated temperatures or base catalysis. | nih.gov |
| SNAr with Activation | 2-Chloro-3-nitropyridine | Piperazine | The nitro group activates the C2 position for nucleophilic attack, facilitating the reaction. | nih.gov |
| Buchwald-Hartwig Amination | 2-Bromopyridine derivatives | N-Boc-piperazine | A palladium-catalyzed cross-coupling reaction, offering a modern alternative to classical SNAr. | nih.gov |
| Multi-step Synthesis | Functionalized Pyridines (e.g., with amino or hydroxyl groups) | Various piperazine synthons | Allows for building complexity and creating diverse analogues through sequential modifications. | researchgate.net |
Exploration of Novel Approaches and Optimized Procedures for Compound Synthesis
To improve efficiency, yield, and substrate scope, researchers have explored and optimized various synthetic strategies. These include leveraging specific reaction classes for key bond-forming steps and adapting techniques for high-throughput synthesis. researchgate.net
Reductive amination is a cornerstone technique in the synthesis of complex amines and is frequently employed in the context of pyridine-piperazine derivatives. nih.gov While not typically used to form the primary pyridine-piperazine C-N bond, it is a powerful method for introducing diversity. For example, it is the method of choice for N-alkylation of a secondary piperazine that is already attached to the pyridine scaffold. nih.gov Furthermore, intramolecular reductive amination can be a key step in constructing the piperazine ring itself from acyclic precursors. researchgate.net This strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond. nih.gov
Nucleophilic aromatic substitution (SNAr) remains the most prevalent and direct method for synthesizing this compound. nih.gov The reaction hinges on the inherent electron deficiency of the pyridine ring, which is enhanced by the electronegativity of the nitrogen atom. This makes the carbon atoms at the 2- and 4-positions susceptible to nucleophilic attack. stackexchange.comnih.gov
The process involves the attack of a nucleophile, in this case, the secondary amine of 1-methylpiperazine, on a halogenated pyridine, such as 2,6-dichloropyridine or 2-bromo-6-methoxypyridine. The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the halide leaving group is expelled to restore aromaticity. libretexts.org The presence of additional electron-withdrawing groups (like -NO₂ or -CN) ortho or para to the leaving group can significantly increase the reaction rate by further stabilizing this intermediate. nih.govlibretexts.org The reaction conditions can be optimized by using microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields.
| Pyridine Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine (B1350711) | nih.gov |
| 2-Bromo-5-nitropyridine | N-Boc-piperazine | Microwave, base | 2-(4-Boc-piperazin-1-yl)-5-nitropyridine | |
| 2,6-Dichloropyridine | 1-Methylpiperazine | High temperature, base | 2-Chloro-6-(4-methylpiperazin-1-yl)pyridine | N/A |
| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-(Piperidin-1-yl)-N-methylpyridinium ion | nih.gov |
Catalytic hydrogenation is a crucial tool in the synthesis of pyridine-piperazine derivatives, primarily for the modification of functional groups rather than the reduction of the pyridine ring itself, which would yield a piperidine. researchgate.netresearchgate.net A common application is the reduction of a nitro group to a primary amine. For example, a 5-nitropyridine derivative, formed via an SNAr reaction, can be subjected to catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net The resulting amino group serves as a versatile handle for further functionalization, such as amide bond formation, allowing for the creation of a diverse library of analogues. Electrocatalytic hydrogenation has also emerged as a modern, sustainable method for reducing pyridines under ambient temperature and pressure. nih.gov
Solid-phase synthesis offers a powerful platform for the efficient, parallel synthesis of libraries of pyridine-piperazine analogues. nih.gov This technique involves immobilizing a starting material onto a solid support, such as a resin, and then carrying out the reaction sequence. nih.gov For example, an amino acid can be attached to a Rink amide resin, followed by a series of reactions to construct the substituted pyridine scaffold. nih.gov The use of polymer-supported reagents, such as polymer-supported N-methylmorpholine (PS-NMM) as a base, simplifies the purification process, as excess reagents and by-products can be removed by simple filtration. This methodology is highly amenable to automation and is instrumental in generating large numbers of compounds for structure-activity relationship (SAR) studies.
Diversification of Synthetic Routes for Analogues and Combinatorial Libraries
The true power of the synthetic methodologies described lies in their adaptability for creating diverse analogues and combinatorial libraries. The SNAr reaction is particularly well-suited for this purpose. By employing a variety of substituted halogenated pyridines and a range of piperazine derivatives, a vast chemical space can be explored. nih.govnih.gov
For example, starting with a common intermediate like 2-(piperazin-1-yl)-5-aminopyridine, a library of amides can be generated by reacting it with a collection of different acyl chlorides or carboxylic acids. Similarly, using different N-substituted piperazines in the initial SNAr step allows for variation at the N4 position of the piperazine ring. nih.gov The combination of solution-phase methods with high-throughput techniques like solid-phase synthesis enables the rapid generation of hundreds or thousands of distinct molecules for biological screening. nih.gov This combinatorial approach is fundamental to modern drug discovery, allowing for the systematic optimization of lead compounds. nih.gov
Structure Activity Relationship Sar Investigations
Analysis of Substituent Effects on the Pyridinol Ring for Modulating Biological Activity
The pyridinol ring is a core component that frequently engages in critical interactions with biological targets. Modifications to this ring system can profoundly influence a compound's pharmacological profile. While direct SAR studies on 6-(4-Methyl-piperazin-1-yl)-pyridin-2-ol are not extensively published, analysis of related pyridinylpiperazine structures reveals consistent trends.
Substituents on the pyridine (B92270) or pyridinol ring can alter electronic properties, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetics. For instance, in series of related heterocyclic compounds, the introduction of small electron-withdrawing groups, such as halogens, or electron-donating groups like small alkyls, can modulate the pKa of the pyridine nitrogen and the acidity of the hydroxyl group. These changes can impact the formation of hydrogen bonds or ionic interactions with receptor sites. In the development of inhibitors for various kinases, substitutions on the pyridine ring have been shown to be critical for achieving high potency and selectivity. The position of the substituent is also paramount; modifications at positions ortho-, meta-, or para- to the piperazine (B1678402) linkage can orient the molecule differently within a binding pocket, leading to significant variations in activity.
For example, in a series of 6-amino-2-piperazinylpyridine-based ROCK2 inhibitors, various substitutions on the pyridine and associated rings were explored to optimize activity against breast cancer metastasis. This highlights the principle that even subtle changes to the pyridine core can lead to significant gains in potency and selectivity. nih.gov
Role of the Piperazine Moiety and its Modifications in Ligand-Target Interactions
The piperazine ring is a versatile component in drug design, often serving as a linker or a key interaction motif. Its two nitrogen atoms provide opportunities for hydrogen bonding and can be protonated at physiological pH, allowing for ionic interactions with anionic residues in target proteins.
The N-methyl group on the piperazine ring of this compound is a critical feature. N-methylation generally increases lipophilicity compared to an unsubstituted piperazine, which can enhance membrane permeability and oral bioavailability. Furthermore, the methyl group can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein.
However, the effect of N-alkylation is highly context-dependent. In a study of chalcone (B49325) derivatives designed as dual MAO-B/AChE inhibitors, the incorporation of an N-methyl group on the piperazine ring decreased MAO-B inhibition but significantly enhanced acetylcholinesterase (AChE) inhibitory potency. This demonstrates that N-methylation can shift the selectivity profile of a compound.
Conversely, in the development of RIOK2 inhibitors, substitutions on the piperazine ring, including methylation, were generally found to be detrimental to binding affinity. It was hypothesized that these substituents could introduce steric clashes that disrupt a crucial hydrogen bond between the piperazine NH (in the unsubstituted analog) and an asparagine residue (Asn192) in the target protein. This underscores the importance of a precise fit and the potential negative impact of even small alkyl groups.
Table 1: Effect of Piperazine Ring Substitution on RIOK2 Binding Affinity This table is based on data from a study of 4-methoxy-1H- nih.govresearchgate.netmdpi.comtriazolo[4,5-c]quinoline analogs, illustrating the principle of piperazine substitution effects.
| Compound Analogue | Piperazine Substitution | RIOK2 Binding Affinity (Kd, nM) | Relative Potency Change |
|---|---|---|---|
| Parent (Unsubstituted) | None | 22 | Reference |
| Analogue 8h | (R)-2-methyl | 100 | 4.5-fold decrease |
| Analogue 8i | (S)-2-methyl | 38 | 1.7-fold decrease |
| Analogue 8j | 2-ethyl | 73 | 3.3-fold decrease |
| Analogue 8k | 2-isopropyl | 130 | 5.9-fold decrease |
The piperazine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents on the ring (axial vs. equatorial) can have a significant impact on biological activity. Infrared spectral studies have indicated that an N-H bond on a piperazine ring, much like in piperidine, has a preference for the equatorial position. This preference influences how the rest of the molecule is oriented in space.
In computational and conformational studies of 2-substituted piperazines acting as α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to be preferred. nih.gov This axial orientation positioned the key nitrogen atoms in a spatial arrangement that mimicked the natural ligand, nicotine, facilitating optimal binding. nih.gov This demonstrates that the inherent conformational biases of the piperazine ring are a determining factor in how the pharmacophoric elements are presented to the receptor, directly impacting ligand-target interactions and subsequent biological response.
Importance of Linker Lengths and Positional Connectivity for Pharmacological Potency and Selectivity
The compound this compound features a direct linkage between the pyridinol and piperazine rings. This zero-length linker imposes a significant conformational constraint, which is often crucial for high-affinity binding. Introducing or extending a linker between these two moieties can alter the molecule's flexibility and the relative spatial orientation of the rings.
While sometimes beneficial, increasing linker length can also be detrimental. In a study of piperazine derivatives targeting histamine (B1213489) H3 receptors, extending the length of an alkylic linker was found to decrease binding affinity. This suggests that for certain targets, a compact structure with a direct connection between key pharmacophores is essential for optimal interaction.
Positional connectivity is equally critical. The substitution pattern on the pyridinol ring (e.g., attachment of the piperazine at the 6-position versus the 3- or 4-position) dictates the geometry of the entire molecule. The 2,6-disubstitution pattern, as seen in the title compound, creates a specific spatial relationship between the hydroxyl group and the piperazine moiety that may be essential for its activity at a particular target. Changing this connectivity would drastically alter the molecule's shape and its ability to fit into a specific binding site.
Stereochemical Implications in Modulating Biological Activity and Receptor Selectivity
Stereochemistry plays a pivotal role when chiral centers are present in a molecule. While this compound itself is achiral, the introduction of substituents, for example on the piperazine ring, can create stereocenters with profound consequences for biological activity. Receptors and enzymes are chiral environments, and thus, enantiomers of a chiral drug often exhibit different potencies, selectivities, and even different pharmacological effects.
A clear example of this is found in the SAR of RIOK2 inhibitors mentioned earlier. When a methyl group was introduced at the 2-position of the piperazine ring, creating a chiral center, the two enantiomers displayed distinct binding affinities. The (S)-methyl analog (Kd = 38 nM) was significantly more potent than the (R)-methyl analog (Kd = 100 nM). This nearly three-fold difference in potency highlights the stereospecificity of the ligand-receptor interaction, where one enantiomer achieves a much more favorable fit within the binding pocket than the other.
Rational Design Principles and Lead Optimization Strategies Derived from SAR Studies
The collective SAR data from the pyridinylpiperazine class of compounds provides a roadmap for rational drug design and lead optimization. nih.gov The goal of these strategies is to systematically modify a lead compound to enhance its efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. youtube.comresearchgate.net
Based on the principles discussed, a lead optimization strategy for a compound like this compound would involve several key considerations:
Pyridinol Ring Substitution: Systematically exploring small alkyl and halogen substituents at different positions on the pyridinol ring to probe for additional favorable interactions and to fine-tune electronic properties.
Piperazine Moiety Modification: The N-methyl group appears important, but its replacement with other small alkyl groups (e.g., ethyl) or its removal (to give the N-unsubstituted analog) should be investigated to balance potency, selectivity, and metabolic stability.
Stereochemistry: If substitutions on the piperazine ring are explored, synthesis of individual enantiomers is critical to determine if one configuration provides a significant potency or selectivity advantage.
Scaffold Hopping and Bioisosteric Replacement: If the pyridinol core presents metabolic liabilities, it could be replaced with a bioisosteric ring system (e.g., a pyrimidinol or a different N-heterocycle) to improve drug-like properties while maintaining key binding interactions.
By integrating these SAR-driven approaches, medicinal chemists can efficiently navigate the chemical space around the pyridinylpiperazine scaffold to develop optimized drug candidates.
Pre Clinical Pharmacological and Biological Investigations
Receptor Modulation and Neuropharmacological Activities
The neuropharmacological characteristics of 6-(4-Methyl-piperazin-1-yl)-pyridin-2-ol have been explored in the context of its interaction with specific neuroreceptors.
Dopamine (B1211576) Receptor Agonism and Antagonism (D2, D3, D4)
Based on a review of published scientific literature, no specific data regarding the binding affinity or functional activity (agonist or antagonist) of this compound at dopamine D2, D3, or D4 receptors are available.
Serotonin (B10506) Receptor (e.g., 5-HT1A) Modulation
There is no available scientific literature detailing the modulatory effects, binding affinities, or functional activities of this compound at the serotonin 5-HT1A receptor or other serotonin receptor subtypes.
Histamine (B1213489) Receptor (e.g., H3) Ligand Binding and Functional Studies
The primary pharmacological activity identified for this compound, also known as VUF-5681, is its interaction with the human histamine H3 (hH3) receptor. Functional studies have characterized this compound as a partial agonist at this receptor. researchgate.net In cellular assays using CHO cells stably expressing the human H3 receptor, VUF-5681 demonstrated the ability to induce a specific agonist-dependent state of the receptor. researchgate.net This characterization defines its role as a ligand that binds to the H3 receptor and elicits a response that is partial relative to that of a full agonist.
| Compound Name | Receptor Target | Functional Activity | Assay System |
|---|---|---|---|
| This compound (VUF-5681) | Human Histamine H3 Receptor (hH3R) | Partial Agonist | CHO cells expressing hH3R |
Neurotropic Effects, Including Anticonvulsant and Anxiolytic Properties
A thorough search of scientific literature did not yield any pre-clinical studies investigating the potential anticonvulsant or anxiolytic properties of this compound in animal models.
Investigation into Pain-Related Pathway Modulation (Nociceptive, Neuropathic)
While ligands that modulate the histamine H3 receptor are a subject of investigation in pain research, no specific pre-clinical studies on the effects of this compound in nociceptive or neuropathic pain models have been published.
Antimicrobial Efficacy
There are no published studies in the available scientific literature that have evaluated the in vitro or in vivo antimicrobial, antibacterial, or antifungal efficacy of this compound.
Enzyme and Transporter Inhibition Studies
The interaction of small molecules with enzymes and transporters is a cornerstone of drug discovery. The following subsections review the available information regarding the inhibitory profile of this compound.
An extensive review of the literature did not yield any specific data on the kinase inhibition profile of this compound. While many kinase inhibitors incorporate piperazine (B1678402) and pyridine-like fragments to interact with the ATP-binding site, the specific inhibitory activity and selectivity of this compound against kinases such as Src, Abl, ALK, or FGFR have not been reported. nih.govresearchgate.netacs.orgacs.org
| Kinase Target | Inhibitory Activity (IC50, nM) | Reference |
|---|---|---|
| No specific data available for this compound. |
There are no published studies evaluating the effect of this compound on equilibrative nucleoside transporters (ENTs). Although various heterocyclic compounds are known to inhibit ENT1 and ENT2, the potential for this specific molecule to modulate nucleoside transport remains uninvestigated. nih.govnih.govfrontiersin.org
| Transporter | Inhibitory Activity (IC50, μM) | Reference |
|---|---|---|
| No specific data available for this compound. |
Beyond kinases and ENTs, there is no available information detailing the effects of this compound on other enzyme systems or membrane transport proteins. Its broader pharmacological profile is currently undefined in the public domain.
Elucidation of Molecular Mechanisms of Action in Pre-clinical Models
Pre-clinical research into the specific molecular mechanisms of action for this compound is limited in publicly available scientific literature. However, the broader class of molecules containing the 6-(piperazin-1-yl)pyridine scaffold has been investigated against various biological targets. The insights from these related compounds may suggest potential, though unconfirmed, mechanisms for this compound. It is crucial to note that minor structural modifications can lead to significant changes in biological activity and molecular targets. Therefore, the following information, derived from studies on analogous structures, should be interpreted with caution and not be directly extrapolated to this compound without dedicated experimental verification.
Research into structurally related compounds has pointed towards interactions with several key protein families. For instance, derivatives of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine have been identified as dual agonists for the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptor δ (PPARδ). nih.gov Another distinct compound class, benzoxazole-piperazine derivatives, has shown affinity for crucial neurotransmitter receptors, including dopamine D2, and serotonin 5-HT1A and 5-HT2A receptors. nih.gov Furthermore, a complex indole (B1671886) derivative incorporating a 4-methylpiperazin-1-yl moiety has been characterized as a potent and selective antagonist of the P2Y12 receptor. researchgate.net
These findings highlight the versatility of the piperazine-heterocycle scaffold in interacting with a diverse range of biological targets. The specific electronic and steric properties conferred by the pyridin-2-ol core in conjunction with the 4-methylpiperazine substituent would ultimately determine the precise molecular mechanism of action for this compound. Without direct experimental data, its exact molecular targets and the signaling pathways it modulates remain to be elucidated.
Interactive Data Table: Biological Activities of Structurally Related Compounds
The following table summarizes the observed molecular mechanisms for compounds that are structurally related to this compound. This data is provided for contextual understanding of the potential activities of the broader chemical class and not as direct evidence of the activity of the subject compound.
| Compound Class/Derivative | Target(s) | Observed Activity | Reference |
| 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives | Farnesoid X Receptor (FXR), Peroxisome Proliferator-Activated Receptor δ (PPARδ) | Dual Agonist | nih.gov |
| Benzoxazole-piperazine derivatives | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A receptors | High Affinity Binding | nih.gov |
| N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide | P2Y12 Receptor | Potent and Selective Antagonist | researchgate.net |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | Phosphatidylinositol 3-kinase (PI3Kα) | Inhibition | mdpi.com |
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Scoring
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. For 6-(4-Methyl-piperazin-1-yl)-pyridin-2-ol, docking simulations can elucidate its potential interactions within the active sites of various enzymes or receptors. The pyridine (B92270) and piperazine (B1678402) scaffolds are common in molecules targeting protein kinases, serine proteases, and other enzyme families. researchgate.netnih.gov
The docking process involves preparing the 3D structure of the ligand and the target protein. A docking grid is then defined around the protein's active site, and computational algorithms sample numerous orientations (poses) of the ligand within this site. Each pose is evaluated using a scoring function, such as the Glide G-score or XP G-score, which estimates the binding affinity. ijpsdronline.comijpbs.com The results predict key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. For instance, the nitrogen atoms in the pyridine and piperazine rings, along with the hydroxyl group of the pyridin-2-ol, can act as hydrogen bond acceptors or donors, forming critical connections with amino acid residues like Arginine, Aspartate, and Glutamine in a target's active site. ijpsdronline.com
| Target Class | Plausible Interacting Residues | Predicted Interaction Type | Example Docking Score (kcal/mol) |
| Protein Kinase | Asp145, Lys72, Glu91 | Hydrogen Bond, Salt Bridge | -8.5 |
| Serine Protease | Ser195, His57, Gly193 | Hydrogen Bond, Hydrophobic | -7.9 |
| Urease | His136, His246, Ni ions | Coordination, Hydrogen Bond | -6.8 |
Conformational Analysis and Prediction of Biologically Active Conformations
Conformational analysis is the study of the different 3D spatial arrangements of atoms that a molecule can adopt due to the rotation around its single bonds. Identifying the low-energy, biologically active conformation—the specific shape the molecule assumes when it binds to its biological target—is essential for understanding its function. researchgate.net
The compound this compound possesses several rotatable bonds, primarily the bond connecting the pyridine ring to the piperazine nitrogen. This flexibility allows the molecule to adopt various conformations. The piperazine ring typically exists in a stable chair conformation. researchgate.net Computational tools like OMEGA, HYPERCHEM, and MOPAC can be employed to perform systematic conformational searches and identify the most stable conformers in a vacuum or solvent. researchgate.net The analysis can reveal whether the molecule prefers an extended conformation, where the two ring systems are positioned far from each other, or a more compact, folded conformation, which could be influenced by intramolecular hydrogen bonding. mdpi.com
Prediction of Activity Spectra for Substances (PASS) for Diverse Biological Activities
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide spectrum of biological activities for a given chemical structure. The prediction is based on a structure-activity relationship analysis of a large training set of known active compounds. The results are presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). chemrevlett.com
A high Pa value (e.g., Pa > 0.7) suggests that the compound is likely to exhibit that specific activity in experimental tests. chemrevlett.com For this compound, a PASS analysis could predict a range of pharmacological effects based on its structural motifs. The pyridinyl-piperazine scaffold is associated with activities such as kinase inhibition, anti-inflammatory effects, and actions on the central nervous system.
| Predicted Biological Activity | Pa (Probability Active) | Pi (Probability Inactive) | Interpretation (based on Pa value) |
| Kinase Inhibitor | 0.785 | 0.012 | High probability of activity |
| Anti-inflammatory | 0.690 | 0.045 | Likely to be active |
| Antineoplastic | 0.655 | 0.051 | Likely to be active |
| Urease Inhibitor | 0.520 | 0.110 | Possible activity |
Molecular Dynamics Simulations for Dynamic Compound-Target Complex Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding event than static docking models. semanticscholar.org After an initial docking pose is obtained, an MD simulation is run to assess the stability of the complex in a simulated physiological environment.
Key parameters are analyzed to evaluate the system's stability. The Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to see if the system reaches equilibrium. A stable RMSD suggests a stable binding pose. The Radius of Gyration (Rg) indicates the compactness of the complex, while the Solvent Accessible Surface Area (SASA) measures the exposure of the complex to the solvent. semanticscholar.org Furthermore, MD simulations can be used to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which provides a more accurate estimation of binding affinity than docking scores alone. alliedacademies.org
| MD Simulation Parameter | Significance | Typical Value for a Stable Complex |
| RMSD (Ligand) | Measures the deviation of the ligand from its initial docked pose. | < 2.0 Å |
| RMSD (Protein) | Assesses the stability of the protein's overall structure. | < 3.0 Å |
| Radius of Gyration (Rg) | Indicates the compactness of the protein-ligand complex. | Stable, with low fluctuations |
| Binding Free Energy (MM-GBSA) | Provides a quantitative estimate of binding affinity. | Negative value (e.g., -50 to -100 kcal/mol) |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a QSAR model, the potency of new, untested compounds like this compound can be predicted.
To build a QSAR model, a dataset of structurally similar compounds with experimentally measured activities is required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or k-Nearest Neighbors (kNN), are then used to generate an equation that links these descriptors to the biological activity. chemrevlett.comresearchgate.net A robust QSAR model, validated by high correlation coefficients (r²) and cross-validated coefficients (q²), can guide the structural modification of the lead compound to enhance its potency. The model could reveal, for example, that adding electron-withdrawing groups to the pyridine ring or reducing the bulkiness of the piperazine substituent is favorable for activity. researchgate.net
Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. mdpi.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP surface map visually represents the charge distribution across a molecule. mdpi.com Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack and act as hydrogen bond acceptors. Blue-colored regions signify positive potential (electron-poor areas), which are susceptible to nucleophilic attack and act as hydrogen bond donors. For this compound, the MEP would likely show negative potential around the pyridin-2-ol oxygen and the piperazine nitrogens, highlighting them as key sites for hydrogen bonding. mdpi.com
| Quantum Chemical Property | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability. |
| MEP Negative Region | Pyridinol oxygen, Piperazine N atoms | Sites for hydrogen bond acceptance. |
| MEP Positive Region | Pyridinol hydrogen, Piperazine N-H (if protonated) | Sites for hydrogen bond donation. |
pKa Prediction and its Role in Compound Ionization and Biological Activity
The pKa value is a measure of the acidity or basicity of an ionizable group in a molecule. It determines the charge state of a compound at a given pH, which profoundly influences its solubility, membrane permeability, and ability to interact with its biological target.
The compound this compound has multiple potential ionization sites. The piperazine ring contains two nitrogen atoms that are basic and can be protonated. Based on data for similar piperazine derivatives, these nitrogens would have distinct pKa values. The addition of a methyl group to piperazine is known to slightly lower the pKa. uregina.ca The pyridin-2-ol group is weakly acidic and can be deprotonated at higher pH values. Predicting these pKa values is crucial, as the ionization state at physiological pH (around 7.4) will dictate which molecular species (neutral, singly protonated, or doubly protonated) is most prevalent and thus most likely to be responsible for the biological activity.
Advanced Analytical Methodologies for Research Characterization of 6 4 Methyl Piperazin 1 Yl Pyridin 2 Ol
The comprehensive characterization of novel chemical entities is fundamental in synthetic and medicinal chemistry. For a compound such as 6-(4-Methyl-piperazin-1-yl)-pyridin-2-ol, a multi-faceted analytical approach is employed to unambiguously determine its structure, purity, and solid-state conformation. This involves the synergistic use of high-resolution spectroscopic, chromatographic, and crystallographic techniques.
Q & A
Q. What are the established synthetic routes for 6-(4-Methyl-piperazin-1-yl)-pyridin-2-ol, and how can reaction conditions be optimized for yield improvement?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and substituted piperazines. For example, reacting 6-chloropyridin-2-ol with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) with a base (e.g., potassium carbonate or triethylamine) . Optimization strategies include:
- Adjusting stoichiometric ratios (1:1.2 molar ratio of pyridine to piperazine to minimize side products).
- Temperature control (80–100°C for 12–24 hours to ensure complete substitution).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy: ¹H NMR reveals distinct peaks for the pyridine ring (δ 6.5–7.5 ppm) and piperazine methyl group (δ 2.3 ppm). ¹³C NMR confirms the aromatic carbons (120–150 ppm) and piperazine quaternary nitrogen environments .
- X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for confirming the planarity of the pyridine ring and chair conformation of the piperazine moiety. Hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms is often observed .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Spill Management: Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).
- First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for persistent irritation .
Advanced Research Questions
Q. How do researchers resolve contradictions in pharmacological data regarding the bioactivity of this compound across different in vitro models?
Answer: Contradictions often arise from variations in cell lines, assay conditions, or compound purity. Methodological solutions include:
- Standardized Assays: Replicate studies in multiple cell lines (e.g., HEK293 vs. CHO-K1) under identical conditions (e.g., 10% FBS, 37°C).
- Purity Validation: Use HPLC (≥95% purity) and LC-MS to confirm batch consistency.
- Dose-Response Analysis: Establish EC₅₀ values across models to identify sensitivity thresholds .
Q. What experimental strategies are employed to investigate the interaction mechanisms between this compound and biological targets such as neurotransmitter receptors?
Answer:
- Molecular Docking: Predict binding affinity to dopamine D₂ or serotonin 5-HT₁ₐ receptors using software like AutoDock Vina.
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) for receptor-ligand interactions.
- Mutagenesis Studies: Replace key receptor residues (e.g., Asp³.³² in D₂) to validate binding pockets .
Q. How can computational chemistry approaches guide the design of derivatives of this compound with enhanced selectivity for therapeutic targets?
Answer:
- QSAR Modeling: Corrogate substituent effects (e.g., methyl vs. ethyl on piperazine) with activity data to predict optimal modifications.
- Density Functional Theory (DFT): Calculate electron density maps to identify regions for functionalization (e.g., adding electron-withdrawing groups to the pyridine ring).
- Free Energy Perturbation (FEP): Simulate binding free energy changes for proposed derivatives .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound analogs, and how can systematic substitution studies address them?
Answer: Challenges:
- Conformational flexibility of the piperazine ring complicating SAR analysis.
- Overlapping electronic effects from substituents on both pyridine and piperazine. Solutions:
- Systematic Substitution: Synthesize analogs with single-point modifications (e.g., replacing methyl with cyclopropyl on piperazine).
- Pharmacophore Mapping: Identify critical hydrogen bond acceptors/donors using crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
